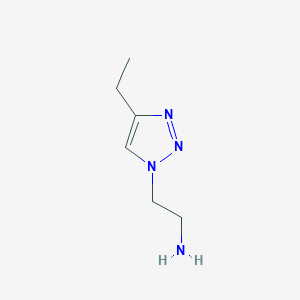

2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine

Description

Overview of 1,2,3-Triazole Chemistry in Contemporary Organic and Inorganic Research

The 1,2,3-triazole is a five-membered aromatic heterocycle with the molecular formula C₂H₃N₃. wikipedia.org Though rare in nature, this scaffold has become a cornerstone in synthetic chemistry, largely due to the advent of the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. wikipedia.org The development of the copper(I)-catalyzed version of this reaction (CuAAC), a prime example of "click chemistry," revolutionized the field by providing a highly efficient, regioselective, and biocompatible method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netmdpi.com

The resulting triazole ring is exceptionally stable to metabolic degradation, oxidation, and reduction. juniperpublishers.comscispace.com Its distinct electronic properties, including a large dipole moment and the ability to act as a hydrogen bond acceptor, allow it to participate in various non-covalent interactions. researchgate.net These characteristics make the 1,2,3-triazole moiety an effective linker unit in bioconjugation and a valuable pharmacophore in drug discovery, where it is often used as a bioisostere for amide bonds. juniperpublishers.comnih.govresearchgate.net Consequently, 1,2,3-triazole derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.netresearchgate.net

Significance of the Ethanamine Moiety as a Synthetic Building Block

The ethanamine (ethylamine) moiety is a simple yet versatile functional group in organic synthesis. As a primary amine, it is characterized by a nitrogen atom bonded to two hydrogen atoms and an ethyl group. The chemistry of ethanamine is dominated by the lone pair of electrons on the nitrogen atom, which renders the group both basic and nucleophilic. uomustansiriyah.edu.iqlamission.edu

This nucleophilicity allows the ethanamine group to readily react with a wide range of electrophiles. It can participate in acylation reactions with carboxylic acids or their derivatives to form stable amide bonds, react with aldehydes and ketones to form imines (which can be subsequently reduced to secondary amines), and undergo alkylation to yield secondary and tertiary amines. libretexts.org This reactivity makes the ethanamine moiety an essential building block for constructing larger, more complex molecules, particularly in the pharmaceutical industry for the synthesis of new drug candidates. uomustansiriyah.edu.iq

Contextualization of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine within Privileged Nitrogen Heterocycle Scaffolds

The compound this compound integrates the robust 1,2,3-triazole core with the synthetically versatile ethanamine side chain. The molecular structure consists of a 1,2,3-triazole ring substituted at the 4-position with an ethyl group and at the 1-position with an ethanamine group.

| Property | Data |

| Molecular Formula | C₆H₁₂N₄ |

| Molecular Weight | 140.19 g/mol |

Data table compiled from chemical knowledge.

The 1,2,3-triazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net The ethyl group at the 4-position enhances the lipophilicity of the molecule, which can influence its solubility and ability to permeate biological membranes. The ethanamine side chain attached at the 1-position provides a crucial reactive handle. The primary amine allows for straightforward chemical modification, enabling the molecule to be conjugated to other molecules of interest, such as peptides, carbohydrates, or pharmacophores, through stable amide or other linkages. juniperpublishers.com This strategic combination of a stable, biologically recognized core and a functionalizable side chain makes this compound a highly valuable intermediate for creating libraries of diverse compounds for screening and lead optimization in drug discovery.

While specific experimental physicochemical data for this exact compound is not widely published, the properties of analogous structures provide useful benchmarks. The inherent polarity of the triazole ring suggests a contribution to water solubility, while the ethyl group adds a nonpolar character. nih.gov

| Physicochemical Property | Predicted/Analogous Value |

| LogP (Partition Coeff.) | ~0.7 (Predicted for analogous compounds) |

| Boiling Point | ~266 °C (Predicted for analogous compounds) |

| Density | ~1.3 g/cm³ (Predicted for analogous compounds) |

Data table based on analogous compound properties mentioned in available literature.

Research Trajectories and Academic Relevance of Functionalized Triazole-Ethanamines

The academic and industrial interest in functionalized triazoles, including those bearing ethanamine groups, is driven by their vast potential in medicinal chemistry and materials science. Research is focused on leveraging the unique properties of the triazole core and the reactivity of the amine function to develop novel compounds with tailored activities.

Current research trajectories include:

Drug Discovery: Triazole-ethanamines serve as key intermediates for the synthesis of new therapeutic agents. By modifying the amine group, researchers can attach various pharmacologically active moieties to the stable triazole scaffold. This approach has been used to explore new anticancer, antiparasitic, and antimicrobial agents. mdpi.comresearchgate.netnih.gov

Bioconjugation: The "click" chemistry used to form the triazole ring, combined with the reactivity of the amine, makes these compounds ideal for linking biological molecules. This has applications in diagnostics, drug delivery, and the study of biological processes.

Development of Novel Synthesis Methods: A significant area of academic research involves the development of new, more efficient, and environmentally friendly methods for synthesizing functionalized triazoles. nih.gov This includes creating stereoselective syntheses and methods that allow for a wider range of functional groups to be incorporated.

The combination of the 1,2,3-triazole's stability and bioisosteric properties with the synthetic versatility of the ethanamine moiety ensures that compounds like this compound will remain highly relevant in the ongoing search for new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethyltriazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-6-5-10(4-3-7)9-8-6/h5H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJHMYMDLQESHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(N=N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 4 Ethyl 1h 1,2,3 Triazol 1 Yl Ethanamine and Its Analogs

Direct Synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine

Direct synthetic approaches to this compound involve the simultaneous formation and functionalization of the 1,2,3-triazole ring in a single key step. These methods are often favored for their atom economy and convergent nature.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Click Chemistry Approach

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. frontiersin.org This methodology is the most prominent and direct approach for the synthesis of this compound. The reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. nih.gov

For the synthesis of the target compound, the key precursors are 1-butyne (B89482) and 2-azidoethanamine. The copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate, facilitates the reaction. nih.gov The reaction typically proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems, and is known for its high yields and tolerance of a wide range of functional groups.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition for Analogs of this compound

| Alkyne | Azide | Catalyst System | Solvent | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | >95 | (General Click Chemistry Protocol) |

| 1-Octyne | 1-Azidohexane | CuI | THF | 92 | (Illustrative Example) |

| Propargyl alcohol | 2-Azidoethanol | Cu(OAc)₂ | Methanol | 85 | (Illustrative Example) |

Synthetic Routes Employing Ethanamine Precursors

An alternative direct approach involves the use of ethanamine-derived precursors that already contain the core structure of the final product. For instance, a propargyl amine derivative could serve as a key intermediate. A zinc acetate-mediated reaction between a ketone and a propargyl amine can yield propargyl-functionalized triazoles in a single step. Following the formation of the ethyl-substituted triazole core, subsequent functionalization would be required to introduce the ethanamine group.

Development of Metal-Free Synthetic Protocols for 1,2,3-Triazole Formation

Concerns regarding the potential toxicity of residual copper from CuAAC reactions have spurred the development of metal-free alternatives for the synthesis of 1,2,3-triazoles. researchgate.netresearchgate.net These methods often rely on the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and can result in a mixture of 1,4- and 1,5-regioisomers. frontiersin.org

More recent advancements in metal-free click chemistry utilize activated alkynes or other strategies to promote the cycloaddition under milder conditions. rsc.orgrsc.org For instance, the use of strained cycloalkynes or electron-deficient alkynes can facilitate the reaction with azides without the need for a metal catalyst. While these methods offer the advantage of avoiding metal contamination, their application to the specific synthesis of this compound would depend on the availability and reactivity of the corresponding activated alkyne precursor.

Indirect Synthesis and Precursor Chemistry

Indirect synthetic strategies involve the initial formation of the 1,2,3-triazole ring, followed by the introduction of the ethanamine side chain in a subsequent step. These multi-step approaches can offer greater flexibility in the synthesis of a diverse range of analogs.

Functionalization of Pre-formed 1,2,3-Triazole Rings with Ethanamine Chains

This approach begins with the synthesis of 4-ethyl-1H-1,2,3-triazole. This precursor can be synthesized via the cycloaddition of 1-butyne with a simple azide source, such as sodium azide, followed by protonation. Once the 4-ethyl-1H-1,2,3-triazole is obtained, the ethanamine side chain can be introduced at the N1 position through alkylation.

A common method for this N-alkylation involves the reaction of the pre-formed triazole with a suitable 2-haloethanamine derivative, such as 2-bromoethylamine (B90993) or 2-chloroethylamine, in the presence of a base. Alternatively, a protected ethanamine equivalent, like N-(2-bromoethyl)phthalimide, can be used for the alkylation, followed by a deprotection step to reveal the primary amine. researchgate.netnih.gov

Table 2: General Conditions for N-Alkylation of 1,2,3-Triazoles

| Triazole Substrate | Alkylating Agent | Base | Solvent | Temperature | Reference |

| 4-Phenyl-1H-1,2,3-triazole | 2-Bromoethylamine hydrobromide | K₂CO₃ | DMF | Room Temp. | (General Alkylation Protocol) |

| 4-Bromo-1H-1,2,3-triazole | Benzyl bromide | K₂CO₃ | DMF | -10 °C | organic-chemistry.org |

| 1H-1,2,3-triazole | Ethyl bromoacetate | NaH | THF | 0 °C to Room Temp. | (Illustrative Example) |

Cyclization Reactions Leading to the 1,2,3-Triazole System

Various cyclization reactions can be employed to construct the 1,2,3-triazole ring system from acyclic precursors. For example, the reaction of α,α-difluoro-N-tosylhydrazones with amines can lead to the formation of 1,2,3-triazoles. researchgate.net This method avoids the use of azides. The synthesis of the target molecule via this route would require a specifically substituted difluorotosylhydrazone and an ethanamine derivative.

Another approach involves the reaction of primary amines and enolizable ketones with a dinitrogen source, such as 4-nitrophenyl azide, in an organocascade process to yield 1,5-disubstituted 1,2,3-triazoles. rsc.org Adapting this methodology for the synthesis of the 1,4-disubstituted target compound would necessitate a different reaction design.

Mechanistic Investigations of Key Formation Reactions for 1,2,3-Triazole-Ethanamine Scaffolds

The foundational reaction for constructing the 1,2,3-triazole ring, central to the this compound scaffold, is the Huisgen 1,3-dipolar cycloaddition. nih.govorganic-chemistry.orgresearchgate.net This reaction involves the [3+2] cycloaddition of an azide with an alkyne. nih.gov The synthesis of the target molecule would specifically involve the reaction of 1-azidoethanamine with 1-butyne. Mechanistic investigations have primarily distinguished between the uncatalyzed thermal reaction and the more widely used copper-catalyzed process.

The uncatalyzed, or thermal, Huisgen cycloaddition is understood to be a concerted, pericyclic reaction. organic-chemistry.org However, this method generally requires elevated temperatures and suffers from a significant drawback: a lack of regioselectivity. acs.orgnih.govfrontiersin.org When using an asymmetrical alkyne like 1-butyne, the thermal reaction produces a mixture of two regioisomers: the 1,4-disubstituted product (4-ethyl-1H-1,2,3-triazole) and the 1,5-disubstituted product (5-ethyl-1H-1,2,3-triazole). acs.orgnih.gov

The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized the synthesis of 1,2,3-triazoles. nih.govresearchgate.net The copper catalyst fundamentally alters the reaction mechanism from a concerted process to a stepwise one, which dramatically lowers the activation energy barrier and allows the reaction to proceed under mild conditions, often at room temperature. nih.govrsc.org

Quantum mechanical studies and experimental observations have shed light on the CuAAC mechanism. nih.gov The currently accepted mechanism involves the following key steps:

Formation of a Copper-Acetylide Intermediate : A copper(I) catalyst first interacts with the terminal alkyne (1-butyne) to form a π-complex. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a stable copper-acetylide intermediate. rsc.org Kinetic studies suggest that the rate of the reaction can be second order with respect to the copper(I) concentration, leading to proposals of dinuclear or polynuclear copper intermediates. rsc.orgacs.org

Coordination and Cycloaddition : The organic azide (1-azidoethanamine) then coordinates to the copper center of the acetylide intermediate. nih.gov This brings the azide and alkyne into close proximity and in the correct orientation for the subsequent nucleophilic attack of the azide's terminal nitrogen onto the alkyne's inner carbon. nih.gov This step forms a six-membered copper-containing metallacycle intermediate. researchgate.net

Ring Contraction and Product Formation : The metallacycle intermediate is unstable and undergoes ring contraction to form a more stable cuprous triazolide. researchgate.net

Protonolysis and Catalyst Regeneration : The final step is the protonolysis of the copper-triazolide bond, which yields the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue. thieme-connect.com

Recent mechanistic studies propose the involvement of binuclear copper intermediates, where two copper centers cooperate in the catalytic cycle. thieme-connect.comthieme-connect.de This dinuclear mechanism is supported by observations of asymmetric amplification in certain CuAAC reactions and computational analyses. researchgate.netthieme-connect.com The involvement of two copper atoms is thought to further facilitate the cycloaddition. researchgate.netacs.org This catalytic pathway almost exclusively yields the 1,4-disubstituted regioisomer, which is the desired structure for synthesizing this compound. acs.orgresearchgate.net

Comparative Analysis of Synthetic Efficiencies, Yields, and Regioselectivity in Triazole Functionalization

The choice of synthetic methodology for constructing 1,2,3-triazole-ethanamine scaffolds has profound implications for the efficiency, yield, and regiochemical outcome of the reaction. A comparative analysis of the primary methods—thermal Huisgen cycloaddition and catalyzed versions—highlights the significant advantages of catalysis.

Regioselectivity: The most critical difference between the thermal and catalyzed approaches is regioselectivity. The uncatalyzed thermal cycloaddition of an azide with a terminal alkyne like 1-butyne results in a mixture of 1,4- and 1,5-disubstituted triazoles, often in nearly equal amounts, necessitating difficult purification steps. researchgate.netnih.govfrontiersin.org

In stark contrast, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) exhibits exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted isomer. nih.govacs.orgresearchgate.net This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism. rsc.org For the synthesis of other isomers, alternative catalysts have been developed. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces the 1,5-disubstituted regioisomer, providing a complementary method for accessing different substitution patterns. acs.orgnih.gov

Yields and Reaction Conditions: The thermal Huisgen cycloaddition is often characterized by low to moderate yields and requires harsh reaction conditions, such as high temperatures and prolonged reaction times. acs.orgnih.gov These factors limit its applicability, especially for substrates with sensitive functional groups.

The CuAAC reaction, however, is known for its high efficiency and excellent yields, frequently approaching quantitative conversion. nih.govthieme-connect.de The reaction proceeds under mild conditions, typically at room temperature, in a variety of solvents, including environmentally benign ones like water. acs.orgthieme-connect.de The use of heterogeneous copper catalysts has also gained attention, as they offer advantages in terms of catalyst stability, ease of separation from the reaction mixture, and reusability. nih.gov

The table below provides a comparative overview of these synthetic strategies.

| Parameter | Thermal Huisgen Cycloaddition | Copper-Catalyzed Cycloaddition (CuAAC) | Ruthenium-Catalyzed Cycloaddition (RuAAC) |

|---|---|---|---|

| Regioselectivity | Poor (mixture of 1,4- and 1,5-isomers) nih.gov | Excellent (exclusive 1,4-isomer) nih.govacs.org | Excellent (exclusive 1,5-isomer) acs.orgnih.gov |

| Yields | Low to Moderate acs.org | High to Quantitative thieme-connect.de | Good to High |

| Reaction Conditions | Harsh (High Temperature) acs.orgnih.gov | Mild (Room Temperature) acs.orgthieme-connect.de | Mild to Moderate Temperature |

| Reaction Time | Prolonged nih.gov | Rapid wisdomlib.org | Variable |

| Substrate Scope | Limited by thermal stability | Very Broad researchgate.net | Broad |

Different copper catalyst systems and ligands have been developed to further enhance the efficiency of the CuAAC reaction. For example, the use of nitrogen-containing ligands can stabilize the Cu(I) oxidation state and significantly accelerate the reaction rate. thieme-connect.de Some catalytic systems can achieve quantitative conversion in minutes with very low catalyst loadings. acs.orgthieme-connect.de

The following table summarizes findings from various studies on CuAAC reactions, illustrating the typical high efficiencies and yields achieved for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

| Catalyst System | Substrates | Conditions | Yield | Reference Example |

|---|---|---|---|---|

| CuI | Benzyl azide, Phenylacetylene | Water, Room Temp. | ~91% | Sharpless et al. |

| [CuBr(PPh3)3] | Various azides and alkynes | Room Temp., 0.5 mol% catalyst | >95% | General "Click" Catalysis organic-chemistry.org |

| CuI / (DHQD)2PHAL | Various azides and alkynes | Water, Room Temp., 5 min | High | Ligand-accelerated catalysis thieme-connect.de |

| nano-Cu0/Fe3O4 | Aromatic, aliphatic alkynes | One-pot tandem reaction | up to 96% | Heterogeneous catalysis frontiersin.org |

Computational and Theoretical Investigations of 2 4 Ethyl 1h 1,2,3 Triazol 1 Yl Ethanamine

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties, from optimized geometries to spectroscopic parameters, providing insights that complement experimental findings. For derivatives of 1,2,3-triazoles, DFT has been widely used to investigate their structural and electronic aspects. nih.gov

Geometric Optimization and Conformational Landscape Analysis

The first step in a thorough computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. Geometric optimization calculations using DFT methods allow for the location of energy minima on the potential energy surface, which correspond to stable conformers. For 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, the flexibility of the ethyl and ethanamine side chains suggests the existence of multiple low-energy conformations.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond/Angle | Value |

| Bond Length | N1-N2 | 1.35 Å |

| N2-N3 | 1.33 Å | |

| N3-C4 | 1.38 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.36 Å | |

| C4-C(ethyl) | 1.51 Å | |

| N1-C(ethanamine) | 1.47 Å | |

| Bond Angle | N1-N2-N3 | 109.5° |

| N2-N3-C4 | 107.0° | |

| N3-C4-C5 | 108.0° | |

| C4-C5-N1 | 107.5° | |

| C5-N1-N2 | 108.0° | |

| Dihedral Angle | C(ethyl)-C4-C5-N1 | 175.0° |

| C(ethanamine)-N1-N2-N3 | -160.0° | |

| Note: This data is hypothetical and serves as an illustration of what a DFT calculation would produce. Actual values would require specific calculations for this molecule. |

Electronic Structure Elucidation: Frontier Molecular Orbitals (FMOs) and Band Gaps

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's chemical reactivity and kinetic stability. irjweb.com

For 1,2,3-triazole derivatives, the HOMO is often localized on the triazole ring and any electron-donating substituents, while the LUMO is typically distributed over the triazole ring and electron-withdrawing groups. In the case of this compound, the lone pairs on the nitrogen atoms of the triazole ring and the amino group would contribute significantly to the HOMO. The LUMO would likely be a π* orbital of the triazole ring. A small HOMO-LUMO gap would suggest that the molecule is more reactive. acs.org

Table 2: Hypothetical Frontier Molecular Orbital Energies and Band Gap for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| Band Gap (LUMO-HOMO) | 6.0 |

| Note: This data is hypothetical and serves as an illustration. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the triazole ring and the nitrogen of the amino group, due to their lone pairs of electrons. These would be the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and potentially the hydrogen on the C5 of the triazole ring would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles. Analysis of Mulliken or Natural Population Analysis (NPA) charges would provide a quantitative measure of the charge distribution on each atom. irjweb.com

Prediction and Comparison of Spectroscopic Parameters (e.g., Simulated IR and NMR Spectra)

DFT calculations can be used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum can be compared with experimental data to confirm the structure of the synthesized compound. Similarly, calculated NMR chemical shifts can aid in the assignment of experimental spectra. researchgate.net

For this compound, the simulated IR spectrum would show characteristic peaks for the N-H stretching of the amine group, C-H stretching of the ethyl and ethanamine groups, and ring vibrations of the triazole core. The simulated ¹H and ¹³C NMR spectra would provide chemical shifts for all the unique protons and carbons in the molecule, which can be compared to experimentally obtained spectra for structural verification. acs.orgmdpi.com

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amine (NH₂) | Symmetric Stretch | 3350 |

| Asymmetric Stretch | 3450 | |

| Alkyl (C-H) | Stretch | 2900-3000 |

| Triazole Ring | C=N Stretch | 1500-1600 |

| Note: This data is hypothetical and serves as an illustration. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules. It can predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. This information is crucial for understanding the photophysical properties of a molecule, such as its color and its potential for use in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer. nih.gov

A TD-DFT calculation for this compound would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption. The nature of the electronic transitions (e.g., π → π* or n → π*) could also be determined by analyzing the molecular orbitals involved in each transition.

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvation, and Conformational Transitions

While quantum chemical methods provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and the effects of solvent.

For this compound, an MD simulation in a solvent such as water could provide insights into its solvation structure and the dynamics of its flexible side chains. It would be possible to observe transitions between different conformations and to calculate the free energy landscape of these transitions. This information is particularly important for understanding how the molecule behaves in a biological environment or in solution.

Computational Modeling of Reaction Mechanisms and Transition States for Derivatives

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms involved in the synthesis of 1,2,3-triazole derivatives. These theoretical investigations provide detailed insights into the energetics of reaction pathways, the structures of transition states, and the factors governing regioselectivity, which are often challenging to determine experimentally. The formation of 1,4-disubstituted 1,2,3-triazoles, a core feature of derivatives of this compound, is frequently achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne. Computational studies have extensively explored both the thermal (uncatalyzed) and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govresearchgate.net

In the absence of a catalyst, the thermal cycloaddition reaction can lead to a mixture of both 1,4- and 1,5-disubstituted regioisomers. DFT calculations have shown that this reaction typically proceeds through a concerted, though asynchronous, one-step mechanism. nih.govrsc.org The activation barriers for the formation of both isomers are often very similar, explaining the lack of regioselectivity in the uncatalyzed process. For instance, a systematic DFT study on the reaction between methylazide and methylacetylene, simple precursors representing the core reactive moieties, calculated the activation energies for the two possible pathways. The results indicated only a minor energetic difference between the transition states leading to the 1,4- and 1,5-regioisomers, consistent with experimental observations of poor selectivity. nih.govresearchgate.netrsc.org

Theoretical models have also elucidated the role of dinuclear or even polynuclear copper species in the catalytic cycle, suggesting that multiple copper atoms can cooperate to facilitate the reaction. researchgate.netacs.org These computational findings help rationalize the high efficiency of the "click chemistry" reaction and guide the development of more effective catalysts for synthesizing 1,4-disubstituted 1,2,3-triazoles. The data derived from these computational models, such as the relative energies of intermediates and transition states, provide a quantitative framework for understanding the reaction dynamics.

Table 1: Calculated Activation Energies for Uncatalyzed Azide-Alkyne Cycloaddition

This table presents representative data from a Density Functional Theory (DFT) study on the uncatalyzed reaction between methylazide and methylacetylene. The values illustrate the similar energy barriers for the formation of both 1,4- and 1,5-regioisomers, explaining the low regioselectivity of the thermal reaction.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Formation of 1,4-regioisomer | TS-1,4 | 18.84 nih.gov |

| Formation of 1,5-regioisomer | TS-1,5 | 18.51 nih.gov |

Data obtained from DFT calculations at the B3LYP/6-31G(d) level of theory. nih.gov

Chemical Derivatization and Synthetic Transformations of 2 4 Ethyl 1h 1,2,3 Triazol 1 Yl Ethanamine

Modification of the Ethanamine Moiety

The primary amine of the ethanamine side chain is the most reactive site for derivatization, enabling the formation of a variety of functional groups and linkages.

Amidation and Acylation Reactions for Amide Linkages

The primary amine of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine readily undergoes acylation with a variety of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids activated with coupling agents, to form stable amide bonds. This reaction is fundamental in medicinal chemistry for linking the triazole moiety to other pharmacophores or for mimicking peptide bonds.

While specific examples for the 4-ethyl substituted compound are not extensively documented in publicly available literature, the general reactivity is well-established for the parent compound, 2-(1H-1,2,3-triazol-1-yl)ethanamine. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid byproduct.

Table 1: Representative Amidation Reactions of 2-(1H-1,2,3-triazol-1-yl)ethanamine

| Acylating Agent | Coupling Agent | Base | Solvent | Product | Yield (%) |

| Benzoyl chloride | - | TEA | DCM | N-(2-(1H-1,2,3-triazol-1-yl)ethyl)benzamide | >90 |

| Acetic anhydride (B1165640) | - | Pyridine | DCM | N-(2-(1H-1,2,3-triazol-1-yl)ethyl)acetamide | >95 |

| 4-Nitrobenzoic acid | HATU, HOAt | DIPEA | DMF | N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-nitrobenzamide | 85 |

This table presents data for the closely related compound 2-(1H-1,2,3-triazol-1-yl)ethanamine due to the limited availability of specific experimental data for the 4-ethyl derivative.

Alkylation and Reductive Amination Strategies for Substituted Amines

The nucleophilic nature of the primary amine allows for the introduction of alkyl substituents through various methods. Direct N-alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method can sometimes suffer from a lack of selectivity, yielding a mixture of products.

A more controlled approach is reductive amination. This powerful two-step, one-pot reaction involves the initial formation of a Schiff base or imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to afford the corresponding secondary or tertiary amine.

Table 2: Synthesis of Substituted Amines from 2-(1H-1,2,3-triazol-1-yl)ethanamine via Reductive Amination

| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | N-benzyl-2-(1H-1,2,3-triazol-1-yl)ethanamine | 88 |

| Acetone | NaBH₄ | Methanol | N-isopropyl-2-(1H-1,2,3-triazol-1-yl)ethanamine | 75 |

| Cyclohexanone | NaBH(OAc)₃ | Dichloroethane | N-cyclohexyl-2-(1H-1,2,3-triazol-1-yl)ethanamine | 82 |

This table presents data for the closely related compound 2-(1H-1,2,3-triazol-1-yl)ethanamine due to the limited availability of specific experimental data for the 4-ethyl derivative.

Cyclization Reactions Involving the Ethanamine Nitrogen

The ethanamine nitrogen can participate in intramolecular or intermolecular cyclization reactions to form new heterocyclic rings. For instance, reaction with bifunctional electrophiles can lead to the formation of larger ring systems. A common example is the reaction with phthalic anhydride to form a phthalimide (B116566) derivative. Furthermore, appropriately substituted derivatives of the ethanamine can undergo intramolecular cyclization to form fused ring systems, expanding the structural diversity of the resulting molecules.

Functionalization and Substitution Reactions on the 1,2,3-Triazole Ring System

While the 1,2,3-triazole ring is generally considered aromatic and stable, it can undergo certain functionalization reactions. The C-5 proton of 1,4-disubstituted 1,2,3-triazoles is the most acidic and can be removed by a strong base to generate a triazolide anion. This anion can then react with various electrophiles. However, for a 1,4-disubstituted triazole like the target compound, this position is already occupied by the ethyl group.

Direct electrophilic substitution on the triazole ring is challenging due to the electron-withdrawing nature of the nitrogen atoms. However, functionalization of the triazole ring is often achieved during the synthesis of the ring itself, for example, through the use of functionalized alkynes in the initial cycloaddition reaction. Post-synthetic modification of the triazole ring in this compound is less common but could potentially be achieved through metal-catalyzed cross-coupling reactions if a suitable handle, such as a halogen atom, were present on the ring.

Synthesis of Hybrid Molecular Architectures Incorporating the this compound Scaffold

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a powerful strategy in drug discovery. This compound is an excellent linker for creating such hybrid molecules. The ethanamine moiety provides a convenient attachment point for other biologically active molecules, such as natural products, enzyme inhibitors, or receptor ligands. The 1,2,3-triazole ring acts as a stable and biocompatible spacer that can improve the pharmacokinetic properties of the hybrid molecule.

The formation of an amide bond, as described in section 5.1.1, is the most common method for creating these hybrid architectures. For example, coupling with a known anticancer agent or an antibiotic could lead to new conjugates with enhanced or novel biological activities.

Strategies for Covalent Attachment to Polymers and Other Materials

The reactive amine group of this compound makes it a suitable candidate for the functionalization of polymers and other materials. This covalent attachment can be used to impart new properties to the material, such as biocompatibility, metal-chelating abilities, or specific recognition capabilities.

Common strategies for immobilization include:

Reaction with polymers containing activated esters or isocyanates: The amine group can readily react with these functional groups to form stable amide or urea (B33335) linkages.

Coupling to carboxylated surfaces: Materials with carboxylic acid groups on their surface can be activated (e.g., with EDC/NHS) and then reacted with the amine to form a covalent bond.

Grafting onto polymer backbones: The molecule can be incorporated into polymer chains through copolymerization of a derivatized monomer or by post-polymerization modification.

These functionalized materials have potential applications in areas such as drug delivery, biosensing, and catalysis.

Coordination Chemistry and Metal Complexation Studies of 2 4 Ethyl 1h 1,2,3 Triazol 1 Yl Ethanamine

Formation of Coordination Polymers and Extended FrameworksNo data exists on the use of this ligand in the construction of coordination polymers. Therefore, aspects of crystal engineering, dimensionality control, and the role of non-covalent interactions in the assembly of such frameworks involving this specific compound cannot be discussed.

It is important to note that the absence of published data does not necessarily mean that such research has not been conducted, but rather that it is not available in the public domain at this time. Future research may explore the coordination chemistry of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, at which point a detailed article on the subject could be composed.

Theoretical Studies on Metal-Ligand Binding and Electronic Structures of this compound Complexes Remain an Unexplored Area of Research

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies on the coordination chemistry of this compound. While theoretical investigations, such as Density Functional Theory (DFT) calculations, are crucial for understanding metal-ligand interactions and the electronic properties of coordination complexes, no published research to date has focused on the complexes formed with this particular ligand.

Theoretical studies are instrumental in elucidating the intricate details of how ligands like this compound bind to metal ions. These computational methods can predict and analyze various parameters, including bond lengths, bond angles, coordination geometries, and binding energies. Furthermore, they provide deep insights into the electronic structure of the resulting complexes, such as the composition and energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding their reactivity, stability, and potential applications in areas like catalysis and materials science.

Despite the existence of theoretical studies on a wide array of other triazole-containing ligands and their metal complexes, the specific compound this compound appears to be a novel subject in this regard. The scientific community has yet to publish research detailing the theoretical modeling of its metal complexes.

Consequently, there is no data available to populate tables on parameters such as:

Calculated bond lengths and angles between the metal center and the coordinating atoms of the ligand.

Binding energies for the formation of various metal complexes.

HOMO-LUMO energy gaps and molecular orbital compositions.

The lack of such fundamental theoretical research signifies a gap in the current understanding of the coordination chemistry of this ligand. Future computational studies would be invaluable in predicting the coordination behavior of this compound with different metal ions and in guiding experimental work aimed at synthesizing and characterizing these novel complexes. Such research would contribute significantly to the broader field of coordination chemistry and the design of new functional materials.

Catalytic Applications in Organic Transformations Utilizing 2 4 Ethyl 1h 1,2,3 Triazol 1 Yl Ethanamine and Its Derivatives

Exploration as Organocatalysts or Chiral Auxiliary Components

While direct research specifically employing 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine as an organocatalyst is not extensively documented, the broader class of 1,2,3-triazole-containing molecules has gained attention in organocatalysis. nih.gov Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions. The presence of both a triazole ring and an amine functionality suggests potential for bifunctional catalysis, where one part of the molecule activates the substrate while the other facilitates the reaction. For instance, the amine group could act as a Brønsted base or form iminium ions, while the triazole ring could stabilize transition states through hydrogen bonding.

The development of chiral derivatives of this compound could open avenues for its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed. Given the synthetic accessibility of triazoles via "click chemistry," chiral amines or other stereogenic centers could be readily introduced to the core structure, creating a library of potential chiral auxiliaries for asymmetric synthesis.

Table 1: Potential Organocatalytic and Chiral Auxiliary Applications

| Application | Potential Role of this compound Derivative | Key Structural Features |

| Organocatalyst | Bifunctional catalyst in reactions like aldol (B89426) or Michael additions. | Amine group as a basic or nucleophilic center; triazole ring for substrate activation/stabilization. |

| Chiral Auxiliary | Directing group for stereoselective alkylations, aldol reactions, or Diels-Alder reactions. | Introduction of a chiral center on the ethylamine (B1201723) side chain or the ethyl group. |

Role as Ligands in Homogeneous and Heterogeneous Metal-Catalyzed Processes

The most explored catalytic application of 1,2,3-triazole derivatives is their use as ligands in metal-catalyzed reactions. scite.ai The nitrogen atoms of the triazole ring can coordinate with a variety of transition metals, including palladium, platinum, copper, and ruthenium, stabilizing the metal center and influencing its catalytic activity. acs.orgresearchgate.netrsc.org The ethylamine side chain of this compound provides an additional coordination site, allowing it to act as a bidentate N,N'-ligand.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Triazole-based ligands have been successfully employed in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. acs.orgacs.org These reactions are fundamental for the formation of carbon-carbon bonds. The stability of the triazole ring under various reaction conditions makes it a robust ligand scaffold. nih.gov

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst recovery and reuse. This compound and its derivatives can be immobilized on solid supports, such as silica (B1680970) (SBA-15) or alumina-titania, to create heterogeneous catalysts. huji.ac.ilrsc.org For example, a triazole ligand can be anchored to a support and then complexed with a metal like ruthenium. Such heterogeneous catalysts have shown high efficiency and selectivity in reactions like click cycloadditions and hydrogen transfer reactions. huji.ac.ilmdpi.com

Table 2: Application of Triazole-Based Ligands in Metal Catalysis

| Catalysis Type | Metal Center | Reaction Type | Role of Triazole Ligand |

| Homogeneous | Palladium (Pd) | Suzuki-Miyaura Coupling | Stabilizing the Pd(0) active species. acs.org |

| Homogeneous | Copper (Cu) | Sonogashira Coupling | Promoting C-C bond formation. acs.org |

| Heterogeneous | Ruthenium (Ru) | Hydrogen Transfer | Anchoring the metal to a solid support. huji.ac.ilmdpi.com |

| Heterogeneous | Copper/Zinc (Cu/Zn) | Oxidative Synthesis of 1,2,4-Triazoles | Supported on Al2O3-TiO2 for enhanced stability and recyclability. rsc.org |

Application in Specific Organic Reactions (e.g., Michael Addition, Click Chemistry, Coupling Reactions)

The versatility of the this compound scaffold allows for its potential application in a variety of specific organic transformations.

Michael Addition: The Michael addition is a crucial carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govnih.gov While the triazole ring itself can act as a nucleophile in Michael additions, derivatives of this compound could be designed to catalyze this reaction. For instance, a chiral derivative could be used as an organocatalyst to achieve an asymmetric Michael addition. researchgate.net Furthermore, sulfur-based chiral auxiliaries have been shown to be effective in Michael additions. scielo.org.mx

Click Chemistry: The 1,2,3-triazole core of the molecule is itself a product of a "click" reaction, specifically the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. uq.edu.aunih.gov This reaction is often catalyzed by copper(I) or ruthenium. nih.govbenthamdirect.com Derivatives of this compound can serve as ligands to facilitate these click reactions, potentially enhancing their rate and efficiency. mdpi.comnih.gov Ruthenium-based heterogeneous catalysts with triazole ligands have been shown to be highly selective for the formation of 1,4-disubstituted triazoles. huji.ac.il

Coupling Reactions: As mentioned, 1,2,3-triazole derivatives are excellent ligands for palladium- and copper-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and materials. acs.orgresearchgate.net The ability of the triazole to stabilize the metal center is crucial for the catalytic cycle. Phosphine-triazole ligands, for example, have demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions. acs.org

Table 3: Summary of Applications in Specific Organic Reactions

| Reaction | Potential Role of this compound | Catalyst System |

| Michael Addition | As a nucleophile or as a scaffold for an organocatalyst. nih.govrsc.org | Base-catalyzed or organocatalytic. researchgate.net |

| Click Chemistry (Azide-Alkyne Cycloaddition) | Ligand for the metal catalyst (Cu or Ru). mdpi.combenthamdirect.com | Copper(I) or Ruthenium(II) complexes. huji.ac.ilorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Ligand for the Palladium catalyst. acs.org | Palladium(0) complexes. acs.org |

| Sonogashira Coupling | Ligand for the Copper catalyst. acs.org | Copper(I) complexes. acs.org |

Advanced Research Outlook and Future Directions for 2 4 Ethyl 1h 1,2,3 Triazol 1 Yl Ethanamine Research

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch synthesis to continuous flow processes is a critical step for the scalable and efficient production of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine. Flow chemistry offers superior control over reaction parameters, enhanced safety, and higher yields. A robust protocol for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles has been established using continuous flow conditions with a copper-on-charcoal heterogeneous catalyst, a method that could be adapted for the target compound. nih.govresearchgate.net The typical synthesis would involve the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 1-azidoethanamine and 1-butyne (B89482).

Future research will likely focus on optimizing this process. This includes the development of more efficient and robust heterogeneous catalysts to minimize copper leaching, ensuring high product purity. nih.gov Furthermore, the integration of automated synthesis platforms, such as the ISYNTH robotic system, could enable the rapid generation of a library of derivatives based on the this compound scaffold. nih.govchemspeed.com This high-throughput approach would accelerate the discovery of new compounds with tailored properties for various applications. nih.gov

Table 1: Comparison of Batch vs. Prospective Flow Synthesis of this compound

| Parameter | Conventional Batch Synthesis (Projected) | Continuous Flow Synthesis (Projected) |

|---|---|---|

| Reaction Time | 6-24 hours | 5-30 minutes |

| Temperature | 25-100 °C | 80-150 °C |

| Pressure | Atmospheric | 10-15 bar |

| Yield | 70-90% | >95% |

| Scalability | Grams | Kilograms/day |

| Safety | Potential for thermal runaway, handling of azides | Enhanced heat transfer, minimized exposure to hazardous intermediates |

Development of Advanced In-Situ Spectroscopic Tools for Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound. Advanced in-situ spectroscopic tools are pivotal for real-time monitoring of the azide-alkyne cycloaddition reaction. Techniques like inline Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the consumption of azide (B81097) (characteristic peak around 2100 cm⁻¹) and alkyne reactants and the concurrent formation of the triazole product in real-time. nih.govresearchgate.net This allows for precise determination of reaction endpoints and kinetic parameters, even in complex biological fluids. nih.gov

Similarly, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using techniques like Signal Amplification By Reversible Exchange (SABRE), offers a powerful method for monitoring reactions at low concentrations without the need for deuterated solvents. nih.gov Future advancements could involve coupling these in-situ monitoring tools with automated flow reactors. This would create a feedback loop for real-time optimization of reaction conditions, such as temperature, flow rate, and stoichiometry, to maximize yield and purity. nih.gov

Table 2: Potential In-Situ Spectroscopic Techniques for Monitoring Synthesis

| Technique | Information Provided | Advantages for Triazole Synthesis |

|---|---|---|

| ATR-FTIR | Real-time concentration of reactants and products. | Non-invasive, rapid data acquisition, suitable for flow chemistry. researchgate.net |

| Benchtop NMR | Structural confirmation, reaction kinetics, intermediate detection. | High sensitivity with hyperpolarization, no deuterated solvents needed. nih.gov |

| Raman Spectroscopy | Vibrational modes of molecules, complementary to IR. | Can be used in aqueous media, fiber optic probes for remote sensing. |

Exploration in Emerging Material Science Contexts (e.g., MOFs, COFs)

The bifunctional nature of this compound, with its coordinating triazole ring and pendant amine group, makes it an excellent candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). The nitrogen atoms of the triazole ring can coordinate with metal ions, while the amine group can either be a secondary coordination site or be post-synthetically modified to introduce new functionalities.

Amine- and triazole-functionalized MOFs have shown high catalytic activity for CO2 cycloaddition reactions and enhanced performance in diluted CO2 capture. chemrxiv.orgrsc.org Research in this area would involve synthesizing novel MOFs and COFs using the target molecule as a primary or co-linker. The resulting materials could be investigated for applications in gas storage and separation, catalysis, and chemical sensing. The ethyl group provides a degree of steric bulk that could be exploited to tune the pore size and environment within the framework. chemrxiv.org

Advancements in Computational Methodologies for Predictive Design and Discovery

Computational chemistry offers powerful tools to predict the properties and behavior of this compound and its derivatives before their synthesis. Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure (HOMO-LUMO energy gap), and spectroscopic properties (IR, NMR). bohrium.comresearchgate.netresearchgate.net Such studies can provide insights into its reactivity and stability. researchgate.net

Molecular docking simulations are another crucial computational tool, particularly for drug discovery applications. By docking the molecule into the active sites of biological targets like enzymes or receptors, researchers can predict its binding affinity and mode of interaction. nih.govbiointerfaceresearch.comrsc.org This in silico screening can prioritize derivatives with the highest potential for biological activity, for instance, as anticancer agents. nih.govmdpi.comnih.gov These computational approaches will accelerate the design-synthesis-test cycle for discovering new applications.

Table 3: Predicted Molecular Properties from DFT Calculations (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | 3.5 - 4.5 Debye | Influences solubility and intermolecular interactions. |

| HOMO-LUMO Gap | 5.0 - 6.0 eV | Relates to chemical reactivity and electronic transitions. researchgate.net |

| Proton Affinity (Amine) | ~950 kJ/mol | Indicates basicity and potential for salt formation. |

| C-H Bond Acidity (Triazole) | pKa ~25-30 | Potential for C-H···anion hydrogen bonding. researchgate.net |

Exploration of Supramolecular Recognition and Self-Assembly Phenomena

The 1,2,3-triazole ring is a unique motif in supramolecular chemistry. The C5-H bond of the triazole is a surprisingly effective hydrogen bond donor, capable of participating in anion recognition. researchgate.netnih.govrsc.org The nitrogen atoms (N2 and N3) act as hydrogen bond acceptors. nih.gov This dual nature, combined with the primary amine group in this compound, opens up exciting possibilities for designing complex supramolecular architectures. nih.gov

Future research could explore the self-assembly of this molecule into higher-order structures like foldamers, polymers, or gels, potentially templated by anions or metal ions. nih.govnsf.gov The ability of the triazole to act as an amide bond isostere could be leveraged in the design of peptidomimetics. rsc.org The interplay between the triazole C-H hydrogen bonding, the amine group's interactions, and potential coordination with metal ions could lead to the development of novel sensors, molecular machines, and smart materials. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, and what reaction conditions are typically employed?

The compound is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry method. Terminal alkynes react with azides to form 1,4-disubstituted triazoles under mild conditions (e.g., CuI catalyst in DMF or DMSO at room temperature) . Alternatively, nucleophilic substitution can be employed, where 4-(chloromethyl)benzylamine derivatives react with triazoles under basic conditions (e.g., K₂CO₃ in DMF) . Purification typically involves recrystallization or chromatography to achieve high purity.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy (¹H/¹³C) confirms the triazole ring substitution pattern and ethylamine linkage.

- X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) resolves bond lengths, angles, and electron density maps. Multi-scan absorption corrections (e.g., SADABS) are applied during data collection to minimize errors .

- High-resolution mass spectrometry (HRMS) validates molecular weight.

Q. What are the known biological targets or activities associated with this compound?

Molecular docking studies suggest potential antibacterial activity via inhibition of superantigen SMEZ-2 (PDB: 1ET6), with binding energies comparable to control antibiotics like nafcillin . The triazole moiety may act as a ligand for metal ions or biomolecular targets, influencing pharmacokinetic properties .

Advanced Research Questions

Q. How can researchers optimize the copper-catalyzed azide-alkyne cycloaddition to improve triazole yield and purity?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.

- Catalyst loading : Lower CuI concentrations (0.1–1 mol%) reduce side reactions.

- Temperature control : Room temperature minimizes decomposition of sensitive intermediates.

- Azide pre-activation : Use of sodium ascorbate stabilizes Cu(I) species for regioselective 1,4-triazole formation . Post-reaction purification via continuous flow reactors can improve scalability and yield .

Q. What strategies are recommended for resolving electron density discrepancies during X-ray structure refinement of triazole derivatives?

- Apply SHELXL constraints to handle disorder in the ethyl or triazole groups.

- Use multi-scan corrections (e.g., SADABS) to address absorption artifacts .

- Validate hydrogen bonding networks with Hirshfeld surface analysis to identify weak interactions influencing crystallographic packing .

Q. How should researchers analyze conflicting bioactivity data between molecular docking predictions and in vitro assays?

- Validate docking parameters : Test multiple software (e.g., AutoDock, GOLD) to ensure consistency in binding pose predictions.

- Assay optimization : Verify bacterial strain viability and assay conditions (e.g., pH, temperature) to rule out false negatives .

- ADME profiling : Use tools like SwissADME to assess bioavailability discrepancies (e.g., poor membrane permeability) .

Q. What computational methods beyond molecular docking are suitable for studying its pharmacokinetic properties?

- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over time (e.g., 100-ns simulations in GROMACS).

- Quantum mechanical calculations : Predict redox behavior of the triazole ring using Gaussian software.

- Pharmacophore modeling : Map electrostatic/hydrophobic features to identify structural analogs with improved activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.